Rafabegron

Description

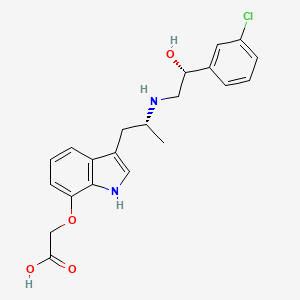

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEYFIGWYQJVDR-ACJLOTCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179162 | |

| Record name | Rafabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244081-42-3 | |

| Record name | Rafabegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244081-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rafabegron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rafabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAFABEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mirabegron's Mechanism of Action on Detrusor Muscle: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron (B1684304), a selective β3-adrenoceptor agonist, represents a significant therapeutic advance in the management of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity and a reduction in the symptoms of urgency, frequency, and urge incontinence. This technical guide provides a comprehensive overview of the molecular and physiological underpinnings of mirabegron's effects on the detrusor muscle. It delves into the canonical cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling pathway, explores potential cAMP-independent mechanisms, and details the experimental methodologies used to elucidate these pathways. Quantitative data from in vitro and clinical studies are presented in tabular format for clear comparison, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of urology and pharmacology.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, usually with frequency and nocturia, with or without urge incontinence, in the absence of urinary tract infection or other obvious pathology. The underlying pathophysiology often involves involuntary contractions of the detrusor muscle during the bladder filling phase. Mirabegron offers a distinct mechanism of action compared to antimuscarinic agents, the other mainstay of OAB treatment, by targeting the β3-adrenergic receptors that are highly expressed in the detrusor muscle.[1]

Molecular Mechanism of Action

The Canonical cAMP-Dependent Pathway

The predominant mechanism through which mirabegron exerts its relaxant effect on the detrusor muscle is through the activation of the β3-adrenoceptor, a G-protein coupled receptor (GPCR).[2] This initiates a downstream signaling cascade that leads to muscle relaxation.

-

Receptor Binding and G-Protein Activation: Mirabegron selectively binds to the β3-adrenoceptor on the surface of detrusor smooth muscle cells.[3] This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gs. The activated Gs protein releases its α-subunit (Gαs), which in turn binds to and activates adenylyl cyclase.

-

cAMP Production and Protein Kinase A Activation: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets and Muscle Relaxation: Activated PKA phosphorylates several downstream targets that collectively contribute to detrusor muscle relaxation. These include:

-

Phosphorylation of phospholamban: This relieves the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of calcium ions (Ca2+) into the sarcoplasmic reticulum.

-

Opening of potassium channels: PKA can phosphorylate and activate large-conductance calcium-activated potassium channels (BKCa channels), leading to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels.[5]

-

Decreased myosin light chain kinase activity: By reducing intracellular calcium concentrations, the activity of myosin light chain kinase is diminished, leading to reduced phosphorylation of the myosin light chain and consequently, muscle relaxation.

-

cAMP-Independent Pathways

Emerging evidence suggests that mirabegron may also induce detrusor relaxation through mechanisms that are independent of the canonical cAMP/PKA pathway. These alternative routes may contribute to the overall therapeutic effect and are an active area of research.

-

Inhibition of Acetylcholine (B1216132) Release: Studies have shown that mirabegron can inhibit the release of acetylcholine from parasympathetic nerve terminals in the bladder wall. This pre-junctional effect reduces the stimulation of muscarinic receptors on the detrusor muscle, thereby promoting relaxation. The proposed mechanism involves the production of adenosine, derived from cAMP, which then acts on presynaptic A1 adenosine receptors to inhibit acetylcholine release.

-

Modulation of Ion Channels: Direct or indirect modulation of various ion channels, beyond the PKA-mediated activation of K+ channels, may also play a role. Further research is needed to fully elucidate these potential pathways.

Quantitative Data

In Vitro Receptor Selectivity and Potency

The selectivity of mirabegron for the β3-adrenoceptor over β1 and β2 subtypes is a key determinant of its favorable side-effect profile, particularly concerning cardiovascular effects.

| Parameter | β3-Adrenoceptor | β1-Adrenoceptor | β2-Adrenoceptor | Reference(s) |

| EC50 (nM) | 1.15 - 22.4 | 594 - >10,000 | 570 - >10,000 | |

| Ki (nM) | 2.5 - 55 | 383 | 977 | |

| Selectivity Ratio (β1/β3) | - | ~517-fold | - | |

| Selectivity Ratio (β2/β3) | - | - | ~496-fold |

Table 1: In Vitro Receptor Binding and Functional Potency of Mirabegron.

Urodynamic Effects in Clinical Trials

Clinical trials have consistently demonstrated the efficacy of mirabegron in improving key urodynamic parameters in patients with OAB.

| Urodynamic Parameter | Baseline (Mean) | Change with Mirabegron (50 mg) | p-value | Reference(s) |

| Maximum Cystometric Capacity (mL) | Varies by study | ↑ 25 - 45 | <0.05 | |

| Volume at First Desire to Void (mL) | Varies by study | ↑ 20 - 30 | <0.05 | |

| Bladder Compliance (mL/cmH2O) | Varies by study | ↑ ~10 | <0.05 | |

| Number of Incontinence Episodes / 24h | Varies by study | ↓ ~0.4 | <0.05 | |

| Number of Micturitions / 24h | Varies by study | ↓ ~0.4 | <0.05 | |

| Maximum Urinary Flow Rate (Qmax; mL/s) | Varies by study | No significant change | >0.05 | |

| Detrusor Pressure at Qmax (cmH2O) | Varies by study | No significant change | >0.05 | |

| Post-Void Residual Volume (mL) | Varies by study | No significant change | >0.05 |

Table 2: Summary of Urodynamic Changes with Mirabegron Treatment in OAB Patients.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of mirabegron for β-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation: Cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing human β1, β2, or β3-adrenoceptors are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

-

Binding Assay: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β1/β2, or a specific β3 radioligand) is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled mirabegron.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the mirabegron concentration. The IC50 value (the concentration of mirabegron that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Cellular Assay for Potency (EC50)

This protocol describes a method to determine the functional potency (EC50) of mirabegron by measuring cAMP accumulation in cells expressing β3-adrenoceptors.

Methodology:

-

Cell Culture and Plating: CHO cells stably expressing the human β3-adrenoceptor are cultured and seeded into multi-well plates.

-

Compound Incubation: The cells are incubated with varying concentrations of mirabegron for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The cAMP levels are plotted against the logarithm of the mirabegron concentration. The EC50 value (the concentration of mirabegron that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Organ Bath Assay for Detrusor Muscle Contractility

This protocol details the methodology for assessing the relaxant effect of mirabegron on isolated detrusor muscle strips.

Methodology:

-

Tissue Preparation: Human or animal (e.g., rat, pig) bladder detrusor muscle is dissected into small strips.

-

Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to a force transducer to record isometric contractions.

-

Pre-contraction: The detrusor strips are pre-contracted with an agent such as carbachol (B1668302) or high potassium chloride to induce a stable tonic contraction.

-

Mirabegron Application: Cumulative concentrations of mirabegron are added to the organ bath, and the resulting relaxation is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. The EC50 value for relaxation is determined from the concentration-response curve.

Urodynamic Studies in Humans

Urodynamic studies are essential for objectively evaluating the effects of mirabegron on bladder function in a clinical setting.

Methodology:

-

Patient Preparation: Patients empty their bladder before the procedure. A dual-lumen catheter is inserted into the bladder, and a rectal catheter is placed to measure intra-abdominal pressure.

-

Filling Cystometry: The bladder is filled with sterile saline or water at a controlled rate. During filling, bladder pressure, abdominal pressure, and detrusor pressure (bladder pressure minus abdominal pressure) are continuously recorded. The patient is asked to report sensations of first desire to void and strong desire to void.

-

Pressure-Flow Study: Once the bladder is full, the patient is asked to void into a uroflowmeter, which measures the flow rate. Bladder and abdominal pressures are recorded simultaneously to calculate detrusor pressure during voiding.

-

Data Analysis: Key parameters such as maximum cystometric capacity, bladder compliance, the presence and pressure of detrusor overactivity, maximum flow rate, detrusor pressure at maximum flow, and post-void residual volume are analyzed.

Preclinical Animal Models

Various animal models have been instrumental in elucidating the mechanism of action and efficacy of mirabegron prior to human trials.

-

Normal Rodent Models: Rats and mice are commonly used to assess the effects of mirabegron on normal bladder function, including cystometric parameters and detrusor muscle contractility.

-

Disease Models of Overactive Bladder:

-

Spinal Cord Injury (SCI) Models: Transection or contusion of the spinal cord in rodents leads to neurogenic detrusor overactivity, providing a model to study the effects of mirabegron on neurogenic OAB.

-

Bladder Outlet Obstruction (BOO) Models: Partial ligation of the urethra in rodents induces bladder hypertrophy and detrusor overactivity, mimicking OAB secondary to conditions like benign prostatic hyperplasia.

-

Chemical Irritation Models: Intravesical instillation of substances like acetic acid or cyclophosphamide (B585) can induce bladder inflammation and hyperactivity.

-

Conclusion

Mirabegron's primary mechanism of action on the detrusor muscle is the selective activation of β3-adrenoceptors, leading to a cAMP-dependent signaling cascade that promotes muscle relaxation and increases bladder capacity. Evidence also points to a role for cAMP-independent pathways, such as the inhibition of presynaptic acetylcholine release, which contribute to its overall therapeutic effect. The extensive preclinical and clinical research, employing a range of sophisticated experimental techniques, has firmly established the efficacy and safety of mirabegron as a valuable treatment option for patients with overactive bladder. Future research will likely focus on further delineating the nuances of its signaling pathways and exploring its potential in other urological conditions.

References

- 1. Efficacy and Tolerability of Mirabegron Compared with Antimuscarinic Monotherapy or Combination Therapies for Overactive Bladder: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mirabegron in overactive bladder: a review of efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of potassium ion channels in detrusor smooth muscle function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Mirabegron's Adrenoceptor Binding Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adrenoceptor binding affinity of Mirabegron, a selective β3-adrenoceptor agonist. The following sections detail its binding profile across various adrenoceptor subtypes, the experimental methodologies used for these determinations, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Quantitative Binding Affinity of Mirabegron

Mirabegron is primarily recognized for its high affinity and selectivity for the β3-adrenoceptor, which mediates the relaxation of the detrusor muscle in the bladder, making it an effective treatment for overactive bladder (OAB).[1][2][3] However, like any drug, Mirabegron exhibits a broader binding profile that includes off-target interactions with other adrenoceptor subtypes, notably the α1-adrenoceptors.[2][4] Understanding this complete binding profile is crucial for a thorough comprehension of its pharmacological effects and potential side effects.

The binding affinity of Mirabegron is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for Mirabegron's binding to human α and β-adrenoceptors.

Table 1: Mirabegron Binding Affinity for α-Adrenoceptors

| Adrenoceptor Subtype | Binding Affinity (Ki) | Reference |

| α1A | 0.4 - 2.8 µM | |

| α1A | 1.0 µM | |

| α1A | 0.437 µM | |

| α1D | 1.8 - 3.1 µM | |

| α1D | 1.8 µM | |

| α1B | ≥ 25 µM | |

| α1B | 26 µM |

Table 2: Mirabegron Binding Affinity and Potency for β-Adrenoceptors

| Adrenoceptor Subtype | Binding/Functional Parameter | Value | Reference |

| β3 | Ki | 2.5 nM | |

| β3 | EC50 | 2.5–55 nM | |

| β3 | EC50 | 22.4 nM | |

| β3 | EC50 | 1.15 nM | |

| β3 | EC50 | 10.0 nM | |

| β1 | Ki | 383 nM | |

| β1 | EC50 | 594 nM | |

| β2 | Ki | 977 nM | |

| β2 | EC50 | 570 nM |

Experimental Protocols

The determination of Mirabegron's binding affinity for adrenoceptors predominantly relies on in vitro assays, primarily radioligand binding assays and functional cellular assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand (in this case, Mirabegron) and a receptor. These assays typically involve the following steps:

-

Membrane Preparation: Membranes from cells or tissues expressing the adrenoceptor subtype of interest are isolated through homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (Mirabegron).

-

Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, commonly through rapid filtration over glass fiber filters.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is then analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is subsequently calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Cellular Assays

Functional cellular assays measure the biological response elicited by the binding of a ligand to its receptor. For G-protein coupled receptors like adrenoceptors, a common readout is the measurement of second messenger levels, such as cyclic AMP (cAMP).

-

Cell Culture: Cells engineered to express a specific human adrenoceptor subtype (e.g., CHO-K1 or HEK293 cells) are cultured.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound (Mirabegron) or a control agonist.

-

Measurement of Second Messenger: The intracellular levels of second messengers, such as cAMP, are quantified. This can be achieved using techniques like homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The concentration-response curves are plotted to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of α1 and β3-adrenoceptors and the general workflow of a radioligand binding assay.

Caption: Workflow of a Radioligand Binding Assay.

References

- 1. mdpi.com [mdpi.com]

- 2. How β3‐adrenoceptor‐selective is mirabegron? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand–Receptor Interactions and Structure–Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Mirabegron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mirabegron is a potent and selective agonist of the β3-adrenergic receptor (β3-AR), the first of its class approved for the treatment of overactive bladder (OAB). Its therapeutic effect is primarily mediated by the relaxation of the detrusor smooth muscle during the bladder storage phase, leading to increased bladder capacity. Preclinical studies have extensively characterized its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and safety pharmacology across various animal models. This document provides an in-depth technical overview of the preclinical pharmacology of Mirabegron, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular and functional pathways.

Mechanism of Action

Mirabegron's primary mechanism of action is the activation of β3-adrenoceptors, which are highly expressed in the detrusor muscle of the urinary bladder.[1] This activation initiates a well-defined intracellular signaling cascade.

Signaling Pathway

Stimulation of the β3-adrenoceptor by Mirabegron leads to the activation of the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle.[3][4] This relaxation during the storage phase of the micturition cycle increases the functional capacity of the bladder.

Pharmacodynamics

The pharmacodynamic effects of Mirabegron have been demonstrated in both in vitro cellular assays and in vivo animal models of bladder function.

In Vitro & Ex Vivo Activity

Mirabegron demonstrates potent agonist activity in cell lines expressing recombinant β3-adrenoceptors and causes relaxation in isolated bladder tissue.

Table 1: In Vitro Potency and Efficacy of Mirabegron in Rat Models

| Assay Type | Cell/Tissue Type | Parameter | Value (nmol/L) | Intrinsic Activity (vs. Isoproterenol) | Reference |

|---|---|---|---|---|---|

| cAMP Accumulation | CHO cells expressing rat β3-AR | EC₅₀ | 19 | 1.0 | |

| cAMP Accumulation | CHO cells expressing rat β1-AR | EC₅₀ | 610 | 0.6 | |

| cAMP Accumulation | CHO cells expressing rat β2-AR | EC₅₀ | >10,000 | 0.1 |

| Bladder Relaxation | Isolated rat bladder strips | EC₅₀ | 290 | Full agonist | |

In Vivo Urodynamic Effects

In animal models of OAB, such as those induced by cerebral infarction or partial bladder outlet obstruction (BOO), Mirabegron improves urine storage function. Cystometric studies in rats show that Mirabegron dose-dependently increases bladder capacity and the volume voided per micturition while decreasing the frequency of non-voiding contractions (NVCs), without significantly affecting voiding pressure.

Table 2: Summary of In Vivo Pharmacodynamic Effects in Rat Models

| Animal Model | Administration | Key Findings | Reference |

|---|---|---|---|

| Cerebral Infarcted Rats (OAB model) | Oral | Dose-dependently increased volume voided per micturition. | |

| Anesthetized Normal Rats | Intravenous (0.03-3 mg/kg) | Dose-dependently decreased intravesical pressure during filling. | |

| Conscious BOO Rats | Oral | Dose-dependently decreased the frequency of non-voiding contractions. | |

| Spinal Cord Injury (SCI) Rats | Intravenous | Increased bladder volume and voided volume; decreased residual volume. |

| Bladder Outlet Obstruction (BOO) Rats | Subcutaneous (0.3 mg/kg/h) | Improved bladder blood flow and suppressed detrusor hypertrophy. | |

Receptor Selectivity and Off-Target Profile

Mirabegron is highly selective for the β3-adrenoceptor over β1- and β2-adrenoceptors. However, at concentrations significantly exceeding therapeutic levels, interactions with other receptors have been observed.

Table 3: Receptor Binding Affinities (Ki) of Mirabegron

| Receptor Target | Species | Affinity (Ki) | Reference |

|---|---|---|---|

| Primary Target | |||

| β3-Adrenoceptor | Human | 2.5 nM | |

| Off-Targets | |||

| β1-Adrenoceptor | Human | 383 nM | |

| β2-Adrenoceptor | Human | 977 nM | |

| α1A-Adrenoceptor | Human | 0.4 - 1.0 µM | |

| α1D-Adrenoceptor | Human | 1.8 - 3.1 µM | |

| α1B-Adrenoceptor | Human | ≥ 25 µM |

| M2 Muscarinic Receptor | Not Specified | 2.1 µM | |

The affinity of Mirabegron for α1- and M2 receptors is several orders of magnitude lower than for the β3-adrenoceptor, suggesting these interactions are unlikely to be clinically significant at therapeutic doses.

Preclinical Pharmacokinetics (ADME)

Pharmacokinetic studies in rats, dogs, and monkeys show that Mirabegron is readily absorbed following oral administration and is widely distributed throughout the body. Elimination occurs via both urine and feces, and enterohepatic recirculation has been confirmed in rats.

Table 4: Pharmacokinetic Parameters of Mirabegron in Preclinical Species

| Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | T½ (h) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|---|---|

| Beagle Dog | Single Oral | 3.72 ± 1.87 | 144.4 ± 77.5 | 7.14 ± 1.59 | 1021 ± 439 | [Astellas, data from similar studies] |

| Rat | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Monkey | Not specified | Not specified | Not specified | Not specified | Not specified |

Note: Specific PK values can vary significantly based on formulation, dose, and study design. The data presented for Beagle Dogs is representative of single-dose studies with sustained-release tablets.

Safety Pharmacology and Toxicology

Preclinical safety studies identified several target organs for toxicity at high exposures.

-

Cardiovascular System: At clinically relevant exposures in animal models, only slight elevations in heart rate (rats) and slight decreases in blood pressure (dogs) were observed. However, at higher exposures, more significant cardiovascular effects, including tachycardia (rabbits, monkeys, dogs) and ventricular tachycardia (dogs, monkeys), were noted. These effects in dogs are thought to be partially mediated by off-target β1-adrenoceptor stimulation.

-

Liver: The liver was a primary site of drug exposure in both rats and monkeys. Moderately elevated liver enzymes were observed in rats and dogs at high doses, with histopathology only occurring at or near lethal doses. These findings were reversible.

-

Salivary and Lacrimal Glands: Consistent with β-agonist pharmacology, Mirabegron induced salivation and lacrimation in rats. Atrophy of secretory cells in the salivary glands was seen in rats and dogs at exposures near clinical levels.

-

Carcinogenicity & Genotoxicity: Mirabegron was not carcinogenic in 2-year rodent studies at exposures 21-45 times higher than the mean human AUC. It was not genotoxic in a standard battery of tests.

-

Reproductive Toxicology: No adverse effects on fertility were observed. In developmental studies, decreased fetal weight and increased fetal mortality were seen in rats at high exposures (22x human exposure). In rabbits, fetal cardiomegaly was observed at clinically relevant exposures. Mirabegron is classified as Pregnancy Category C.

Appendix: Detailed Experimental Protocols

Protocol: In Vitro cAMP Accumulation Assay

This protocol describes a method for quantifying Mirabegron's agonist activity at β-adrenoceptors expressed in a recombinant cell line.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the desired rat or human β-adrenoceptor subtype (β1, β2, or β3) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

-

Plating: Cells are seeded into 96-well plates and incubated for approximately 24 hours to allow for adherence.

-

Stimulation: The culture medium is replaced with serum-free medium for an additional 24 hours. On the day of the experiment, cells are incubated with varying concentrations of Mirabegron or a reference agonist (e.g., isoproterenol). The incubation buffer contains a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of newly synthesized cAMP.

-

Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is quantified using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.

-

Analysis: A concentration-response curve is generated by plotting the cAMP signal against the logarithm of the agonist concentration. The EC₅₀ (concentration producing 50% of the maximal response) and intrinsic activity (maximal response relative to a full agonist) are calculated using non-linear regression analysis.

Protocol: Ex Vivo Bladder Strip Relaxation Assay

This protocol details the evaluation of Mirabegron's relaxant effect on isolated detrusor smooth muscle.

-

Tissue Preparation: Male Wistar rats (280–350 g) are euthanized. The urinary bladders are immediately excised and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal detrusor muscle strips (e.g., 3x10 mm) are prepared.

-

Organ Bath Setup: Each strip is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The strips are placed under a resting tension (e.g., 1.0 g) and allowed to equilibrate.

-

Contraction & Relaxation: Once a stable baseline is achieved, the strips are pre-contracted with an agent such as carbachol (B1668302) or potassium chloride to induce a sustained tonic contraction. After the contraction plateaus, cumulative concentrations of Mirabegron are added to the bath.

-

Data Acquisition: The isometric tension of the bladder strip is recorded continuously using a force-displacement transducer connected to a data acquisition system.

-

Analysis: The relaxant effect of Mirabegron at each concentration is calculated as a percentage of the pre-induced contraction. A concentration-response curve is constructed to determine the EC₅₀ value.

Protocol: In Vivo Cystometry in Rats

This protocol outlines the procedure for assessing bladder function in an anesthetized rat model.

-

Animal Preparation: A female Sprague-Dawley rat is anesthetized (e.g., with urethane). A catheter is implanted into the bladder dome via a midline abdominal incision and secured with a suture. For studies in conscious animals, the catheter is tunneled subcutaneously to the back of the neck.

-

Cystometry Setup: The bladder catheter is connected via a T-connector to a pressure transducer (for measuring intravesical pressure, IVP) and a syringe pump. The animal is placed in a metabolic cage to allow for the collection and measurement of voided urine.

-

Baseline Recording: The bladder is emptied, and then saline is infused at a constant rate (e.g., 100 µl/min) to elicit repetitive micturition cycles. Baseline urodynamic parameters are recorded until they are stable.

-

Drug Administration: Mirabegron or vehicle is administered intravenously or orally.

-

Data Analysis: The continuous IVP recording (cystometrogram) is analyzed to determine key parameters such as bladder capacity (infused volume at the start of micturition), micturition pressure, voiding frequency, voided volume, and the frequency/amplitude of non-voiding contractions during the filling phase.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Examining the safety of mirabegron: an analysis of real-world pharmacovigilance data from the US FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Mirabegron on Urothelial Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mirabegron, a selective β3-adrenergic receptor (β3-AR) agonist, is primarily indicated for the treatment of overactive bladder (OAB). Its mechanism of action is predominantly attributed to the relaxation of the detrusor smooth muscle, leading to an increase in bladder capacity. While the effects on detrusor muscle are well-documented, the direct in vitro cellular effects of Mirabegron on urothelial cells are an area of growing research interest. The urothelium is not merely a passive barrier but a dynamic tissue involved in sensory and signaling functions within the bladder. Understanding the interaction of Mirabegron with urothelial cells is crucial for a comprehensive understanding of its overall effect on bladder physiology and for identifying potential new therapeutic applications.

This technical guide provides an in-depth overview of the known in vitro cellular effects of Mirabegron on urothelial cells, with a focus on signaling pathways and detailed experimental protocols for researchers. Due to the limited availability of direct quantitative data on the effects of Mirabegron on urothelial cell proliferation and viability in the published literature, this guide also presents standardized protocols and illustrative data tables to facilitate future research in this area.

Signaling Pathways and Experimental Workflows

Recent studies have begun to elucidate the complex signaling pathways modulated by Mirabegron in urothelial cells. A notable pathway involves the interplay between Mirabegron, succinate (B1194679), and the production of nitric oxide (NO). In the presence of succinate, an intermediate of the Krebs cycle, Mirabegron has been shown to increase inducible nitric oxide synthase (iNOS) activity and subsequent NO secretion in urothelial cells.[1][2] Interestingly, studies have indicated that Mirabegron alone does not significantly increase cyclic AMP (cAMP) levels in urothelial cells, a pathway that is central to its action in detrusor smooth muscle cells.[1][2]

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for investigating the in vitro effects of Mirabegron on urothelial cells.

Data Presentation

While direct quantitative data on the effects of Mirabegron on urothelial cell proliferation and viability are not extensively available, the following tables are provided as templates for presenting such data when generated.

Table 1: Effect of Mirabegron on Urothelial Cell Viability (Illustrative)

| Mirabegron Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| 0 (Control) | 100 | ± 5.2 |

| 1 | 98.6 | ± 4.8 |

| 10 | 95.3 | ± 5.5 |

| 50 | 92.1 | ± 6.1 |

| 100 | 88.7 | ± 5.9 |

Table 2: Effect of Mirabegron on Nitric Oxide Secretion in Urothelial Cells (Illustrative)

| Treatment | Nitrite (B80452) Concentration (µM) | Standard Deviation |

| Control | 2.5 | ± 0.3 |

| Mirabegron (10 µM) | 3.1 | ± 0.4 |

| Succinate (200 µM) | 4.2 | ± 0.5 |

| Mirabegron (10 µM) + Succinate (200 µM) | 7.8 | ± 0.6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended to serve as a guide and may require optimization for specific laboratory conditions and cell lines.

Urothelial Cell Culture (SV-HUC-1)

The SV-HUC-1 cell line is a human urothelial cell line immortalized with the SV40 virus and is a commonly used model for in vitro studies of the urothelium.[3]

-

Materials:

-

SV-HUC-1 cell line (e.g., ATCC® CRL-9520™)

-

Ham's F-12K (Kaighn's) Medium

-

Fetal Bovine Serum (FBS)

-

0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

-

Protocol:

-

Thawing Cells: Thaw the cryopreserved vial of SV-HUC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (Ham's F-12K + 10% FBS). Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

-

Cell Seeding: Transfer the cell suspension to a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Maintenance: Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, remove the medium and rinse the cell layer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:2 to 1:10 into new flasks.

-

Seeding for Experiments: For assays, trypsinize the cells as described above and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere and grow for 24 hours before treatment.

-

Cell Viability Assay (Resazurin Assay)

The resazurin (B115843) assay is a sensitive and non-toxic method to measure cell viability by quantifying the metabolic activity of living cells.

-

Materials:

-

Cells cultured in a 96-well plate

-

Mirabegron stock solution

-

Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, stored at 4°C, protected from light)

-

Complete growth medium

-

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

-

-

Protocol:

-

Cell Seeding: Seed urothelial cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Mirabegron in complete growth medium. Remove the existing medium from the cells and add 100 µL of the Mirabegron dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for Mirabegron).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Resazurin Addition: Add 10 µL of the resazurin solution to each well.

-

Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.

-

Data Analysis: Subtract the background fluorescence from a well with medium and resazurin only. Express the viability of treated cells as a percentage of the vehicle control.

-

Nitric Oxide Secretion Assay (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatant.

-

Materials:

-

Cells cultured in a 24- or 48-well plate

-

Mirabegron and/or Succinate solutions

-

Cell culture supernatant

-

Griess Reagent:

-

Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water

-

-

Sodium nitrite (NaNO2) standard solution (for standard curve)

-

96-well plate for absorbance reading

-

Microplate reader (540 nm)

-

-

Protocol:

-

Cell Treatment: Treat urothelial cells with Mirabegron and/or succinate for the desired time period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium as the samples (e.g., 0-100 µM).

-

Assay Procedure:

-

Add 50 µL of each standard or sample to a 96-well plate in duplicate.

-

Add 50 µL of Griess Reagent A to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples.

-

Cyclic AMP (cAMP) Assay (ELISA)

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method to quantify intracellular cAMP levels.

-

Materials:

-

Cells cultured in a 96-well plate

-

Mirabegron and other test compounds (e.g., forskolin (B1673556) as a positive control)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell Lysis Buffer

-

cAMP ELISA kit (containing cAMP standard, anti-cAMP antibody, HRP-cAMP conjugate, wash buffer, and substrate)

-

Microplate reader (absorbance at 450 nm)

-

-

Protocol:

-

Cell Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation. Treat cells with Mirabegron or other compounds for the desired time (e.g., 10-30 minutes).

-

Cell Lysis: Remove the treatment medium and add 100 µL of Cell Lysis Buffer to each well. Incubate for 10-20 minutes at room temperature with gentle shaking.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific cAMP ELISA kit. A general procedure is as follows:

-

Add standards and cell lysates to the wells of the antibody-coated plate.

-

Add HRP-cAMP conjugate.

-

Incubate for 1-2 hours at room temperature.

-

Wash the wells multiple times with wash buffer.

-

Add the substrate solution and incubate until color develops.

-

Add a stop solution.

-

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Calculate the cAMP concentration based on the standard curve.

-

Western Blot for β3-Adrenergic Receptor

Western blotting is used to detect and quantify the expression of the β3-AR protein in urothelial cells.

-

Materials:

-

Cultured urothelial cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-β3 Adrenergic Receptor antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-goat IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-β3-AR antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

-

References

- 1. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ics.org [ics.org]

- 3. More Than a Control: The Diverse Applications of the SV-HUC-1 Cell Line as a Model for Urological Diseases_Vitro Biotech [vitrobiotech.com]

The Genesis and Development of Mirabegron (YM178): A β3-Adrenoceptor Agonist for Overactive Bladder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mirabegron (B1684304) (formerly YM178), marketed under trade names such as Myrbetriq® and Betmiga®, represents a significant advancement in the pharmacological management of overactive bladder (OAB). As the first clinically approved β3-adrenoceptor agonist for this indication, its unique mechanism of action offers an alternative to antimuscarinic agents, the long-standing cornerstone of OAB therapy.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Mirabegron, tailored for professionals in the fields of pharmaceutical research and drug development.

Discovery and Rationale

The development of Mirabegron by Astellas Pharma Inc. was rooted in the scientific understanding of bladder physiology.[3][4] The detrusor smooth muscle, which is primarily responsible for bladder contraction and relaxation, is innervated by both the parasympathetic and sympathetic nervous systems.[5] While antimuscarinic drugs target the parasympathetic pathway to inhibit involuntary bladder contractions, researchers sought an alternative approach by targeting the sympathetic pathway to enhance bladder relaxation during the storage phase.[5][6]

The β-adrenoceptors, particularly the β3 subtype, were identified as key mediators of detrusor relaxation.[7][8] In the human bladder, β3-adrenoceptors are the predominant subtype, accounting for approximately 97% of all β-adrenoceptors.[5] Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity.[9][10] This understanding provided the rationale for developing a selective β3-adrenoceptor agonist as a novel treatment for OAB. Mirabegron emerged from extensive research efforts in the late 1980s and 1990s to synthesize potent and selective β3-adrenoceptor agonists.[2]

Mechanism of Action

Mirabegron is a potent and selective agonist of the human β3-adrenoceptor.[9][11] Its therapeutic effect is mediated through the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle.[9][12]

Signaling Pathway

The binding of Mirabegron to the β3-adrenoceptor initiates a downstream signaling cascade.[7][12] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations.[7][11] The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the detrusor smooth muscle.[7] This relaxation increases bladder capacity and reduces the symptoms of OAB, such as urgency, frequency, and incontinence.[12]

Selectivity Profile

Mirabegron exhibits high selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors.[12][13] This selectivity is crucial for minimizing off-target effects, particularly cardiovascular side effects that can be associated with β1- and β2-adrenoceptor stimulation.[10] However, at doses exceeding the maximum recommended therapeutic dose (200 mg), some β1-adrenoceptor stimulation has been observed in humans.[9][12]

Synthesis of Mirabegron

The chemical name for Mirabegron is (R)-2-(2-aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetic acid anilide.[14][15] Several synthetic routes have been reported, with a common strategy involving the coupling of a chiral amino alcohol fragment with a substituted aniline (B41778) derivative.

Representative Synthetic Scheme

A practical synthesis of Mirabegron often starts from (R)-styrene oxide. The following diagram outlines a common synthetic pathway.

Experimental Protocol (Illustrative)

The following provides a generalized experimental protocol based on published synthetic methods.[3][16][17][18]

Step 1: Synthesis of (R)-2-((2-(4-nitrophenyl)ethyl)amino)-1-phenylethanol (R)-styrene oxide and 4-nitrophenethylamine are reacted in a suitable solvent such as isopropanol (B130326) at an elevated temperature.[17]

Step 2: Boc Protection of the Secondary Amine The resulting amino alcohol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base.[17]

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amine, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[18]

Step 4: Amide Coupling The aniline derivative is then coupled with 2-aminothiazole-4-acetic acid using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in a suitable solvent like water.[3]

Step 5: Deprotection and Final Product Formation The Boc protecting group is removed under acidic conditions to yield Mirabegron.[17] The final product can be purified by recrystallization.[16]

Pharmacological and Pharmacokinetic Profile

In Vitro and Preclinical Pharmacology

Mirabegron has demonstrated potent agonistic activity at the human β3-adrenoceptor with nanomolar EC50 values in biochemical assays.[13] Studies in isolated rat and human bladder tissues have shown that Mirabegron induces concentration-dependent relaxation of the detrusor smooth muscle.[11] In preclinical animal models, Mirabegron reduced the frequency of bladder contractions without affecting the amplitude of micturition, indicating a targeted effect on the storage phase of the bladder.[13][17]

Table 1: In Vitro Activity of Mirabegron at β-Adrenoceptors

| Receptor Subtype | Assay Type | Species | EC50 (nM) | Reference(s) |

| β3-Adrenoceptor | cAMP accumulation | Human (CHO cells) | 22.4 | [6] |

| β3-Adrenoceptor | Functional cellular assay | Human (HEK293 cells) | 10.0 | [19][20] |

| β3-Adrenoceptor | Functional assay | Monkey (CHO cells) | 32 | [8] |

| β1-Adrenoceptor | Functional cellular assay | Human (CHO-K1 cells) | Low intrinsic activity | [9][12] |

| β2-Adrenoceptor | Functional cellular assay | Human (CHO cells) | Low intrinsic activity | [9][12] |

Pharmacokinetics

Mirabegron is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) being approximately 3.5 hours.[21] The absolute bioavailability increases with the dose, ranging from 29% at a 25 mg dose to 35% at a 50 mg dose.[22] Mirabegron has a large volume of distribution and is approximately 71% bound to plasma proteins.[21][22] The terminal half-life is about 50 hours, which supports once-daily dosing.[21][23]

Mirabegron is metabolized through multiple pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis.[21][22] The cytochrome P450 enzymes CYP3A4 and CYP2D6 are involved in its metabolism.[21] Mirabegron is also a moderate inhibitor of CYP2D6.[9]

Table 2: Pharmacokinetic Parameters of Mirabegron in Adults

| Parameter | Value | Reference(s) |

| Tmax (Time to peak plasma concentration) | ~3.5 hours | [21] |

| Absolute Bioavailability | 29% (25 mg) to 35% (50 mg) | [22] |

| Plasma Protein Binding | ~71% | [21][22] |

| Volume of Distribution (Vss) | 1670 L | [21] |

| Terminal Half-life (t1/2) | ~50 hours | [21][23] |

| Metabolism | Multiple pathways (CYP3A4, CYP2D6) | [21][22] |

| Excretion | ~55% in urine, ~34% in feces | [21] |

Clinical Development and Efficacy

Mirabegron has undergone extensive clinical development, with numerous Phase II and Phase III trials demonstrating its efficacy and safety in patients with OAB.[11][24] These studies have consistently shown that Mirabegron provides statistically significant improvements in the key symptoms of OAB compared to placebo.

Clinical Trial Design and Workflow

The clinical development of Mirabegron followed a standard pathway for a new chemical entity, progressing from initial safety and dose-ranging studies to large-scale pivotal trials.

Efficacy in Clinical Trials

Phase III trials have demonstrated that Mirabegron at doses of 25 mg and 50 mg once daily significantly reduces the mean number of incontinence episodes and micturitions per 24 hours compared to placebo.[25][26] Improvements in other key OAB symptoms, such as urgency episodes and volume voided per micturition, have also been observed.[11][26] The therapeutic effects of Mirabegron are typically seen within 4 to 8 weeks of initiating treatment.[25]

Table 3: Summary of Efficacy from a Phase III Trial (vs. Placebo)

| Efficacy Endpoint | Mirabegron 50 mg (Change from Baseline) | Placebo (Change from Baseline) | p-value | Reference(s) |

| Mean number of incontinence episodes/24h | -1.47 | -1.13 | <0.05 | [26] |

| Mean number of micturitions/24h | -1.66 | -1.05 | <0.05 | [26] |

| Mean volume voided per micturition (mL) | +24.3 | +9.71 | <0.05 | [11] |

Safety and Tolerability

Mirabegron is generally well-tolerated. The most common adverse events reported in clinical trials include hypertension, nasopharyngitis, and urinary tract infections.[9] A key advantage of Mirabegron over antimuscarinic agents is the significantly lower incidence of dry mouth.[26][27]

Conclusion

Mirabegron represents a successful example of rational drug design, targeting a specific receptor to address a common and bothersome medical condition. Its discovery and development have provided a valuable therapeutic alternative for patients with overactive bladder, offering a distinct mechanism of action with a favorable side-effect profile compared to traditional antimuscarinic therapies. The in-depth understanding of its synthesis, pharmacology, and clinical performance is essential for researchers and clinicians working in the fields of urology and drug development.

References

- 1. Mirabegron - Wikipedia [en.wikipedia.org]

- 2. Discovery history and clinical development of mirabegron for the treatment of overactive bladder and urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirabegron synthesis - chemicalbook [chemicalbook.com]

- 4. Pharmacokinetics of Mirabegron, a β3-Adrenoceptor Agonist for Treatment of Overactive Bladder, in Healthy Japanese Male Subjects: Results from Single- and Multiple-Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 10. youtube.com [youtube.com]

- 11. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Mirabegron, a β₃-adrenoceptor agonist for the potential treatment of urinary frequency, urinary incontinence or urgency associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (2R)-2-(2-Aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetic Acid Anilide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. (2R)-2-(2-Aminothiazol-4-yl)-4'-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]acetic Acid Anilide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 16. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 26. Results of a randomized phase III trial of mirabegron in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]

Mirabegron's In Vitro Effect on Cyclic AMP (cAMP) Levels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mirabegron (B1684304) is a potent and selective β3-adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] Its primary mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase.[3][4][5] This relaxation is mediated by the activation of the β3-AR signaling pathway, leading to a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4][6] This technical guide provides an in-depth analysis of mirabegron's effect on cAMP levels from in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Core Mechanism: The β3-Adrenergic Signaling Pathway

Mirabegron selectively binds to and activates β3-adrenergic receptors, which are G-protein coupled receptors (GPCRs) highly expressed in the bladder detrusor muscle.[1][7] This activation initiates a downstream signaling cascade. The receptor-agonist complex promotes the dissociation of the stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.[3][4] The resulting elevation in intracellular cAMP concentration is the key second messenger responsible for mediating the physiological response, primarily smooth muscle relaxation.[4][6]

References

- 1. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of mirabegron in the treatment of overactive bladder: place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. What is the mechanism of Mirabegron? [synapse.patsnap.com]

- 5. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]

- 6. Beta-3 Adrenoceptor Signaling Pathways in Urothelial and Smooth Muscle Cells in the Presence of Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Mirabegron Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirabegron, the first-in-class β3-adrenergic receptor (AR) agonist, has become a cornerstone in the treatment of overactive bladder (OAB).[1] Its unique mechanism of action, which involves relaxing the detrusor smooth muscle during the bladder's storage phase, offers an alternative to antimuscarinic agents.[2] The clinical success of Mirabegron has spurred significant research into the structural activity relationships (SAR) of its analogs, aiming to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR of Mirabegron analogs, focusing on quantitative data, detailed experimental protocols, and visualization of key biological and experimental pathways.

The core structure of β3-AR agonists is generally based on a 2-amino-1-phenylethan-1-ol framework, with modifications influencing selectivity and activity.[2] For Mirabegron and its analogs, the key to β3-AR selectivity often lies in the nature of the substituents on the aromatic rings and the linker moieties.[3] Understanding these relationships is pivotal for the rational design of novel β3-AR agonists with improved therapeutic indices.

Core Structural Features and SAR Insights

The chemical structure of Mirabegron is 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide. The SAR of its analogs can be broadly categorized by modifications to three key regions:

-

The (R)-2-hydroxy-2-phenylethylamino moiety: This ethanolamine (B43304) core is crucial for interaction with the β3-adrenergic receptor. The stereochemistry at the hydroxyl-bearing carbon is critical, with the (R)-enantiomer demonstrating significantly higher potency.

-

The central phenylacetamide linker: Modifications to this central scaffold can influence the overall conformation and binding affinity of the molecule.

-

The 2-aminothiazole (B372263) group: This terminal heterocyclic ring system contributes to the potency and selectivity of the compound.

Key SAR observations from various studies indicate that:

-

Ethanolamine Moiety: The hydroxyl and amine groups are essential for forming hydrogen bonds within the receptor's binding pocket.[2]

-

Aromatic Substituents: The nature and position of substituents on the phenyl ring of the ethanolamine moiety and the central phenyl ring can significantly impact potency and selectivity.

-

Thiazole Ring Modifications: Alterations to the aminothiazole ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor.

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize quantitative data from studies on Mirabegron and its analogs, focusing on their activity at the human β3-adrenergic receptor and their selectivity over β1- and β2-adrenergic receptors. Potency is typically expressed as the half-maximal effective concentration (EC50), while selectivity is represented as a ratio of EC50 values.

Table 1: Potency of Mirabegron and Analogs at the Human β3-Adrenergic Receptor

| Compound | β3-AR EC50 (nM) | Intrinsic Activity (vs. Isoproterenol) | Reference |

| Mirabegron | 10.0 | 80.4% | |

| Vibegron | 2.13 | 99.2% | |

| Solabegron | - | - | |

| Ritobegron | - | - | |

| Isoproterenol (control) | - | 100% |

Note: A lower EC50 value indicates higher potency. Intrinsic activity reflects the maximal effect of the drug relative to a full agonist.

Table 2: Selectivity Profile of Mirabegron and Analogs

| Compound | β1-AR Activity (% of control) | β2-AR Activity (% of control) | β3/β1 Selectivity Fold | β3/β2 Selectivity Fold | Reference |

| Mirabegron | 3% | 15% | 517 | 496 | |

| Vibegron | 0% | 2% | >7937 | >7937 | |

| Solabegron | - | - | 21.3 | >362 | |

| Ritobegron | - | - | >124 | 28.1 |

Note: Higher selectivity fold values indicate greater selectivity for the β3-AR over β1-AR and β2-AR.

Experimental Protocols

The evaluation of Mirabegron analogs primarily relies on in vitro functional assays using cell lines that stably express the human β1-, β2-, and β3-adrenergic receptors. The most common assay measures the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Key Experiment: In Vitro β-Adrenergic Receptor Activation Assay (cAMP Accumulation)

Objective: To determine the potency (EC50) and intrinsic activity of test compounds at human β1-, β2-, and β3-adrenergic receptors.

Materials:

-

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human β1-, β2-, or β3-adrenergic receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Test compounds (Mirabegron analogs) and reference agonist (e.g., isoproterenol).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay).

Methodology:

-

Cell Culture: Maintain the transfected cell lines in appropriate culture conditions until they reach a suitable confluency for the assay.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

-

Assay Procedure: a. Remove the culture medium from the wells. b. Add the assay buffer containing a PDE inhibitor to each well and incubate for a short period to equilibrate. c. Add the various concentrations of the test compounds or reference agonist to the wells. Include a vehicle control. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

-

Cell Lysis: After incubation, lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Measurement: Quantify the intracellular cAMP levels using the selected detection method.

-

Data Analysis: a. Generate a standard curve if required by the detection kit. b. Convert the raw data to cAMP concentrations. c. Plot the cAMP concentration against the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax) for each compound. e. Calculate the intrinsic activity relative to the reference full agonist (isoproterenol). f. Determine the selectivity by comparing the EC50 values across the three receptor subtypes.

Visualizations

β3-Adrenergic Receptor Signaling Pathway

Caption: β3-Adrenergic receptor signaling cascade.

Experimental Workflow for Analog Evaluation

Caption: Workflow for Mirabegron analog evaluation.

Logical Relationship of SAR

Caption: Key structural determinants of activity.

Conclusion

The structural activity relationship of Mirabegron analogs is a complex but crucial area of research for the development of novel therapies for overactive bladder and potentially other conditions mediated by the β3-adrenergic receptor. This guide has provided a foundational understanding of the key structural features influencing activity and selectivity, supported by quantitative data and detailed experimental protocols. The visualizations offer a clear representation of the underlying biological and experimental processes. Future research will likely focus on fine-tuning the molecular architecture of these analogs to achieve even greater potency and selectivity, leading to safer and more effective treatments.

References

The Pharmacodynamics of Mirabegron in Animal Models of Overactive Bladder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of mirabegron (B1684304), a selective β3-adrenoceptor agonist, in preclinical animal models of overactive bladder (OAB). It is designed to be a resource for researchers and professionals involved in the study of lower urinary tract function and the development of novel therapies for OAB. This document details the mechanism of action, experimental protocols, and key quantitative findings from in vivo and in vitro studies.

Introduction to Mirabegron and its Mechanism of Action

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with increased frequency and nocturia. The pathophysiology is often linked to involuntary contractions of the detrusor muscle during the bladder filling phase, a condition known as detrusor overactivity.

Mirabegron is the first clinically approved β3-adrenoceptor agonist for the treatment of OAB.[1] Its primary mechanism of action involves the activation of β3-adrenoceptors, which are the predominant subtype of β-adrenoceptors in the detrusor muscle of humans and various animal species, including rats and monkeys.[1][2][3] Activation of these Gs protein-coupled receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of the detrusor smooth muscle. This relaxation during the storage phase of the micturition cycle increases bladder capacity and the interval between voidings without impairing the voiding contraction itself.

Recent studies suggest that mirabegron's mechanism may be more complex, potentially involving the inhibition of bladder afferent nerve activity and the suppression of bladder microcontractions, which contribute to the sensation of urgency. There is also evidence for a prejunctional inhibitory effect on acetylcholine (B1216132) release from parasympathetic nerve terminals. Additionally, some research indicates that mirabegron may have a dual action, also acting as a competitive antagonist at α1A- and α1D-adrenoceptors, which could contribute to urethral relaxation.

Animal Models of Overactive Bladder

A variety of animal models are utilized to study OAB and evaluate the efficacy of potential therapeutics. No single model perfectly recapitulates the human condition, but they provide valuable insights into the underlying pathophysiology.

Commonly used animal models in mirabegron research include:

-

Rats: Sprague-Dawley and Wistar rats are frequently used, particularly in models of bladder outlet obstruction (BOO) and spinal cord injury.

-

Mice: C57BL/6 mice are also used, for example, in models where OAB is induced by chemical irritation.

-

Cynomolgus Monkeys: These non-human primates are used to study the effects of mirabegron in a species with a urinary system more similar to humans.

-

Rabbits and Pigs: While less common for mirabegron-specific studies, these larger animals are also used in OAB research.

The most prevalent model for inducing detrusor overactivity is the partial bladder outlet obstruction (BOO) model in rats. This is typically created surgically by placing a ligature around the proximal urethra. This obstruction leads to compensatory changes in the bladder, including detrusor hypertrophy and the development of involuntary bladder contractions.

Key Experimental Protocols

In Vivo Cystometry in Conscious Rats with Bladder Outlet Obstruction

This is a critical in vivo method to assess bladder function and the effect of pharmacological agents.

Objective: To measure urodynamic parameters such as bladder capacity, voiding frequency, non-voiding contractions, and micturition pressure in a conscious animal model of OAB.

Experimental Workflow:

Detailed Methodology:

-

Induction of Partial Bladder Outlet Obstruction (pBOO):

-

Female Sprague-Dawley rats are anesthetized (e.g., with isoflurane).

-

A sterile catheter (e.g., 0.9 mm outer diameter) is inserted through the urethra.

-

Through a suprapubic incision, the urethra is carefully dissected, and a 5-0 silk suture is tied around it. The catheter is then removed. Sham-operated animals undergo the same procedure without tightening the suture.

-

Animals are allowed to recover for several weeks (e.g., 6-8 weeks) for OAB to develop.

-

-

Bladder Catheter Implantation:

-

Rats are anesthetized again (e.g., with urethane, 1.2 g/kg).

-

A polyethylene (B3416737) catheter (e.g., PE-50) is implanted into the bladder dome and secured with a purse-string suture.

-

The catheter is tunneled subcutaneously and exteriorized at the nape of the neck.

-

Animals are allowed to recover for a few days before cystometry.

-

-

Cystometric Recording:

-

Conscious, unrestrained rats are placed in metabolic cages.

-

The bladder catheter is connected via a T-junction to an infusion pump and a pressure transducer.

-

Warmed saline is continuously infused into the bladder at a constant rate (e.g., 4.8 mL/h or 100 µl/min for rats).

-

Intravesical pressure is continuously recorded.

-

After a stabilization period and baseline recordings, mirabegron or vehicle is administered (e.g., intravenously or orally).

-

Urodynamic parameters are recorded and analyzed post-treatment.

-

In Vitro Bladder Strip Relaxation Assay